![molecular formula C24H18N2O3S B2916644 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902496-49-5](/img/no-structure.png)

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

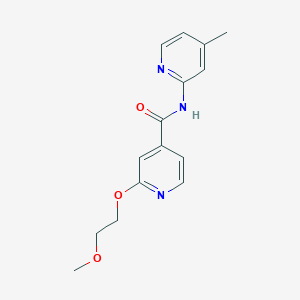

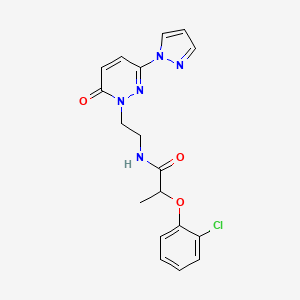

The compound “1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to the compound “1-Benzyl-3-(4-methoxyphenyl)thiourea”, which has an empirical formula of C15H16N2OS and a molecular weight of 272.37 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The related compound “1-Benzyl-3-(4-methoxyphenyl)thiourea” has a SMILES string of S=C(NCC1=CC=CC=C1)NC2=CC=C(OC)C=C2 , which provides some insight into its structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : A variety of synthesis techniques are employed to produce heterocycles like benzothienopyrimidine derivatives. Methods include high-temperature condensation and three-component condensation involving barbituric acid and aromatic aldehydes (Osyanin et al., 2014).

- Structural Analysis : Crystal structure analysis of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, reveals insights into the molecular conformation and bonding characteristics (El‐Brollosy et al., 2012).

Potential Therapeutic Applications

- Antagonistic Activity : Certain benzothienopyrimidine derivatives exhibit potential as antagonists for specific receptors, such as the neuropeptide S receptor, which might have implications in therapeutic applications (Romeo et al., 1993).

- LHRH Receptor Antagonist : A derivative of benzothienopyrimidine demonstrated high binding affinity and antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Other Applications

- Photochromic Properties : Certain benzothienopyrimidine derivatives have been studied for their photochromic properties, indicating potential applications in materials science and molecular switches (Uchida et al., 1998).

- Solid-State Fluorescence : Studies on compounds like benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides reveal solid-state fluorescence properties, which might be useful in developing fluorescent materials or sensors (Yokota et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-methoxybenzylidene-2-aminothiophenol. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is subsequently oxidized to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminothiophenol", "2,3-dichloroquinoxaline" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base to form 4-methoxybenzylidene-2-aminothiophenol.", "Step 2: Reaction of 4-methoxybenzylidene-2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Oxidation of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the final product." ] } | |

Número CAS |

902496-49-5 |

Nombre del producto |

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Fórmula molecular |

C24H18N2O3S |

Peso molecular |

414.48 |

Nombre IUPAC |

1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

Clave InChI |

QXYRQCCAODFFGJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)

![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)